2-(bromomethyl)-1,4-dihydroquinolin-4-one
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Overview
Description
2-(Bromomethyl)-1,4-dihydroquinolin-4-one is a heterocyclic organic compound that features a quinoline core structure with a bromomethyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1,4-dihydroquinolin-4-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-1,4-dihydroquinolin-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides or other oxidized quinoline derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Scientific Research Applications
2-(Bromomethyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Synthetic Chemistry: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its bromomethyl group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylquinoline: Similar in structure but with a chlorine substituent, which is less reactive than bromine in substitution reactions.
2-(Bromomethyl)quinoline: Similar but lacks the dihydro structure, affecting its reactivity and stability.
Uniqueness
2-(Bromomethyl)-1,4-dihydroquinolin-4-one is unique due to its combination of a reactive bromomethyl group and a dihydroquinoline core. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in both academic and industrial research.
Properties
CAS No. |
1263413-48-4 |
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Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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